2-(3-Amino-4-methylphenyl)cyclohexan-1-one
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Overview
Description
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group and a cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with cyclohexanone under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-methylphenyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler compound with a similar cyclohexanone ring but lacking the amino and methyl groups.
2-(3-Amino-4-methylphenyl)cyclohexan-1-ol: A related compound with an alcohol group instead of a ketone group.
2-(3-Amino-4-methylphenyl)cyclohexan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5,14H2,1H3 |
InChI Key |
VAOACCYXHPWTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2=O)N |
Origin of Product |
United States |
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